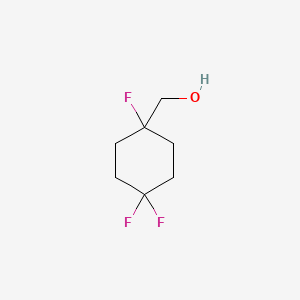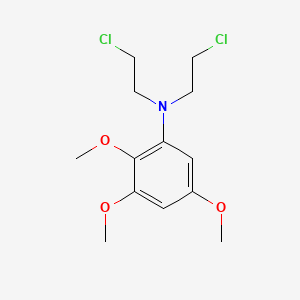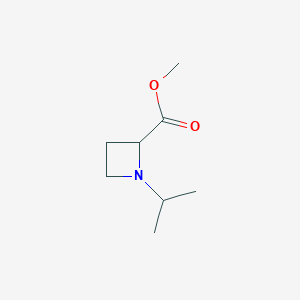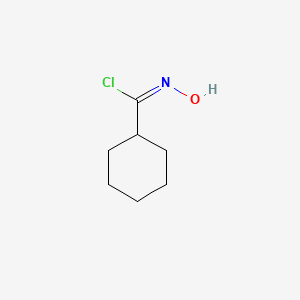
N-Hydroxycyclohexanecarbimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a hydroxy group, a cyclohexane ring, and a carbimidoyl chloride functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of N-Hydroxycyclohexanecarbimidoyl chloride typically involves the reaction of aldoximes with N-chlorosuccinimide (NCS) in the presence of a catalytic amount of pyridine at room temperature . This method yields aromatic hydroximoyl chlorides in good to excellent yields, ranging from 52% to 98% . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the efficient production of the compound.
Analyse Des Réactions Chimiques
N-Hydroxycyclohexanecarbimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The carbimidoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding amides, esters, or thioesters
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amides, esters, and nitriles.
Applications De Recherche Scientifique
N-Hydroxycyclohexanecarbimidoyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of this compound can be used in the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Hydroxycyclohexanecarbimidoyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. The carbimidoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
N-Hydroxycyclohexanecarbimidoyl chloride can be compared with other similar compounds, such as:
4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride: This compound has similar structural features but includes fluorine atoms, which can alter its reactivity and applications.
This compound derivatives: Various derivatives of this compound have been synthesized, each with unique properties and applications.
The uniqueness of this compound lies in its specific functional groups and the versatility it offers in organic synthesis, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C7H12ClNO |
|---|---|
Poids moléculaire |
161.63 g/mol |
Nom IUPAC |
(E)-N-hydroxycyclohexanecarboximidoyl chloride |
InChI |
InChI=1S/C7H12ClNO/c8-7(9-10)6-4-2-1-3-5-6/h6,10H,1-5H2/b9-7+ |
Clé InChI |
NNKVOGOHPCCQAQ-VQHVLOKHSA-N |
SMILES isomérique |
C1CCC(CC1)/C(=N\O)/Cl |
SMILES canonique |
C1CCC(CC1)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


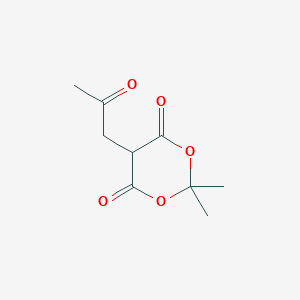
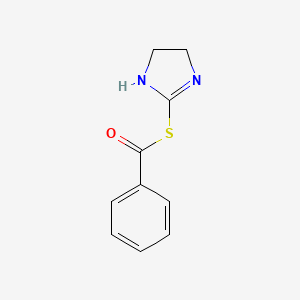

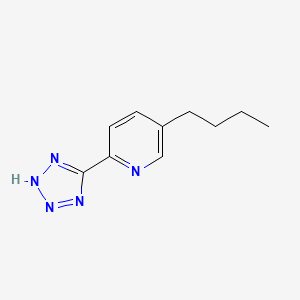
![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
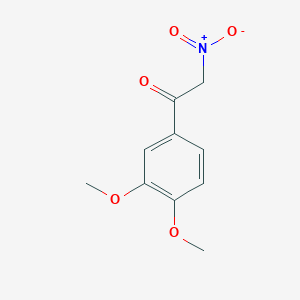

![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009383.png)
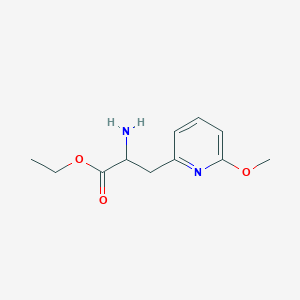

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
